2(3H)-Furanone, dihydro-5-(1-iodo-3-methylbutyl)-4,4-dimethyl-
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Overview
Description
2(3H)-Furanone, dihydro-5-(1-iodo-3-methylbutyl)-4,4-dimethyl- is a synthetic organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound is characterized by the presence of an iodine atom, which can significantly influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-5-(1-iodo-3-methylbutyl)-4,4-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-dimethyl-2(3H)-furanone and 1-iodo-3-methylbutane.
Reaction Conditions: The key step involves the alkylation of 4,4-dimethyl-2(3H)-furanone with 1-iodo-3-methylbutane in the presence of a strong base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-5-(1-iodo-3-methylbutyl)-4,4-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the furanone ring can lead to the formation of dihydrofuran derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Introduction of hydroxyl or carbonyl functionalities.
Reduction: Formation of dihydrofuran derivatives.
Scientific Research Applications
2(3H)-Furanone, dihydro-5-(1-iodo-3-methylbutyl)-4,4-dimethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and flavoring agents.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-5-(1-iodo-3-methylbutyl)-4,4-dimethyl- involves its interaction with biological targets such as enzymes and receptors. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The compound may also interfere with cellular signaling pathways, affecting processes such as cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Furanone, 4,4-dimethyl-: Lacks the iodine and alkyl substituents, resulting in different reactivity and biological properties.
2(3H)-Furanone, dihydro-5-(1-bromo-3-methylbutyl)-4,4-dimethyl-: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and potency.
2(3H)-Furanone, dihydro-5-(1-chloro-3-methylbutyl)-4,4-dimethyl-: Contains a chlorine atom, which affects its chemical behavior and biological activity.
Uniqueness
The presence of the iodine atom in 2(3H)-Furanone, dihydro-5-(1-iodo-3-methylbutyl)-4,4-dimethyl- imparts unique reactivity and biological properties compared to its bromine and chlorine analogs. Iodine is more polarizable and can form stronger interactions with biological targets, potentially enhancing the compound’s efficacy in various applications.
Properties
CAS No. |
494803-95-1 |
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Molecular Formula |
C11H19IO2 |
Molecular Weight |
310.17 g/mol |
IUPAC Name |
5-(1-iodo-3-methylbutyl)-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C11H19IO2/c1-7(2)5-8(12)10-11(3,4)6-9(13)14-10/h7-8,10H,5-6H2,1-4H3 |
InChI Key |
NLXTUSUJNVTCLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1C(CC(=O)O1)(C)C)I |
Origin of Product |
United States |
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